molecular formula C24H22O5S2 B1651275 BRN 4770944 CAS No. 125220-08-8

BRN 4770944

Cat. No.: B1651275
CAS No.: 125220-08-8
M. Wt: 454.6 g/mol
InChI Key: VNNLTWNZHDGZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione is a complex organic compound with the molecular formula C24H22O5S2 and a molecular weight of 454.6 g/mol. This compound is known for its unique structural features, which include a benzylsulfinyl group, a methyl group, and a naphthothiole core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione involves multiple steps, including the introduction of the benzylsulfinyl group and the formation of the naphthothiole core. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione stands out due to its unique structural features and chemical properties. Similar compounds include:

  • 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione analogs : These compounds have similar core structures but differ in the substituents attached to the core.
  • Other naphthothiole derivatives : These compounds share the naphthothiole core but have different functional groups attached.

Properties

CAS No.

125220-08-8

Molecular Formula

C24H22O5S2

Molecular Weight

454.6 g/mol

IUPAC Name

11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione

InChI

InChI=1S/C24H22O5S2/c1-15-13-20-21(25)17-9-5-6-10-18(17)23(26)24(20,19-11-12-31(28,29)22(15)19)30(27)14-16-7-3-2-4-8-16/h2-10,19-20H,11-14H2,1H3

InChI Key

VNNLTWNZHDGZPB-UHFFFAOYSA-N

SMILES

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)CC5=CC=CC=C5

Canonical SMILES

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)CC5=CC=CC=C5

Origin of Product

United States

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